Polyisobutylene
Overview
Description
Polyisobutylene (PIB) is a class of organic polymers prepared by the polymerization of isobutene . The polymers often have the formula Me 3 C [CH 2 CMe 2] n H (Me = CH 3) and are typically colorless gummy solids . PIB is broadly utilized in several industries due to its unique characteristics such as impermeability to gas, exceptional resistance to heat, acids, alkalis, and ozone .
Synthesis Analysis
The synthesis of PIB is typically carried out via a process known as cationic polymerization . The reaction takes place in a cooled environment (-80 o C to -100 o C), in the presence of a strong acid, usually a Friedel-Crafts type catalyst such as Aluminum Chloride . The isobutylene units start to connect, forming long chains . The resulting material can be either a low or high molecular weight polyisobutylene, depending on the specific conditions and reactants used during the production process .
Molecular Structure Analysis
From a chemical perspective, Polyisobutylene is essentially a polymer of isobutylene (CH 3 – CH 2 – C (CH 3) 2 ) . This isobutylene unit repeats in a chain-like fashion to form the polymer, which can have a variable length based on the specific production process and intended usage .
Chemical Reactions Analysis
The cationic polymerization of isobutylene was systematically studied in a 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim] [PF 6 ]) ionic liquid at −10 °C . Different initiating systems, including titanium tetrachloride, boron trichloride, and ethylaluminum sesquichloride, were considered in [Bmim] [PF 6] for IB polymerization .
Physical And Chemical Properties Analysis
PIB’s non-polar nature contributes to its good thermal and chemical stability, as well as its exceptional impermeability to gases . The molecular weight of PIB can range from 300 to several million, influencing its properties such as hardness, tensile strength, and elongation . Low molecular weight PIB is typically a sticky, viscous liquid, while high molecular weight PIB is a solid material that can be shaped and processed similarly to other elastomers .
Scientific Research Applications
Medical Device Applications
Polyisobutylene (PIB) has been pivotal in the development of various medical devices. Notable applications include its use in the TAXUS drug-eluting stent, which uses a PIB carrier to release paclitaxel and prevent restenosis by minimizing smooth muscle cell proliferation. PIB has also been utilized in the PRESERFLO MicroShunt for glaucoma treatment, in Xi’an EyeDeal Medical Technology's intraocular lens development, and in Polynova Cardiovascular Inc.'s testing for heart leaflet valves. These applications leverage PIB's minimal inflammation provocation and its resistance to embrittlement and cracking under flexion (Pinchuk, Boden, & Bluestein, 2021).
Infrared Sensing Applications
Polyisobutylene's usage extends to infrared sensing, particularly in the identification of explosive materials. Through Quantum Cascade Laser FM spectroscopy, the rovibrational structure of polyisobutylene vapor has been studied, providing valuable insights for infrared sensing applications in detecting explosive materials (Gutmann et al., 2013).
Gas Barrier Properties
The elastomeric polymer PIB is known for its low permeability to small molecules, making it an ideal material for applications requiring a barrier to atmospheric gases. Research using computer simulations to investigate the permeability of atmospheric gases like O2 and N2 through PIB membranes has highlighted its efficacy as a gas barrier, comparing favorably to materials like polybutadiene (Whitley & Adolf, 2012).
Photovoltaic Applications
PIB has been utilized as a sealant in the photovoltaic industry. Its low gas permeability, flexibility, and excellent weather resistance make it suitable for protecting sensitive photovoltaic cells from harsh environments. Studies on the long-term behavior of PIB sealants within the operating temperature range of photovoltaic devices underscore its importance for the reliability of these devices (Liu et al., 2012).
Self-healing Sealants
PIB has been demonstrated as an effective self-healing sealant for organic photovoltaic devices. Its application on flexible substrates using various coating methods has shown to significantly enhance device stability under ambient conditions (Bag et al., 2016).
Lubrication Efficiency
Polyisobutylene is also studied in the context of lubricated contacts, particularly in enhancing tribological performance. Experiments with polyisobutylene thickened oil have shown its ability to significantly reduce friction and wear, making it valuable in various mechanical and industrial applications (Patil et al., 2021).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
properties
IUPAC Name |
2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array | |
Record name | ISOBUTYLENE | |
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Related CAS |
18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |
Record name | 1-Propene, 2-methyl-, dimer | |
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Record name | 1-Propene, 2-methyl-, tetramer | |
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Record name | 1-Propene, 2-methyl-, trimer | |
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Record name | 1-Propene, 2-methyl-, pentamer | |
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Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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DSSTOX Substance ID |
DTXSID9020748 | |
Record name | Isobutene | |
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Molecular Weight |
56.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
Record name | ISOBUTYLENE | |
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Boiling Point |
19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Flash Point |
-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |
Record name | ISOBUTYLENE | |
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Solubility |
Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |
Record name | ISOBUTYLENE | |
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Density |
0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |
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Vapor Density |
1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |
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Vapor Pressure |
1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |
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Product Name |
Isobutylene | |
Color/Form |
Colorless gas, Colorless volatile liquid or easily liquefied gas | |
CAS RN |
115-11-7, 68037-14-9 | |
Record name | ISOBUTYLENE | |
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Record name | Isobutylene | |
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Record name | Isobutylene | |
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Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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Record name | 2-methylpropene | |
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Record name | ISOBUTYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |
Record name | ISOBUTYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3667 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutylene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.